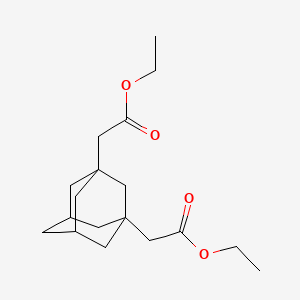

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate

Description

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate (CAS: 81657-07-0) is an adamantane-based diester derived from 1,3-adamantanediacetic acid (CAS: 17768-28-4) . Its synthesis involves the reaction of 1,3-adamantane diacetyl chloride with ethanol under controlled conditions . The adamantane core imparts rigidity and lipophilicity, while the ester groups enhance solubility in organic solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly for preparing metal ligands, pharmaceutical precursors, and functionalized adamantane derivatives .

Propriétés

IUPAC Name |

ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-adamantyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-3-21-15(19)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(20)22-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUZLGBPKJLVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543462 | |

| Record name | Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81657-07-0 | |

| Record name | Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate typically involves the esterification of adamantane-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques such as distillation and recrystallization are crucial to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2,2’-(adamantane-1,3-diyl)diacetate undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Adamantane-1,3-dicarboxylic acid.

Reduction: Adamantane-1,3-dimethanol.

Substitution: Adamantane-1,3-diamide derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Diethyl 2,2'-(adamantane-1,3-diyl)diacetate serves as a fundamental building block for synthesizing more complex molecules. Its stable adamantane core allows for the formation of derivatives that can be used in various chemical reactions.

Biology

- Drug Delivery Systems : The compound is being investigated for its ability to form stable complexes with drugs, enhancing their bioavailability and therapeutic efficacy. This property positions it as a promising candidate for drug delivery applications.

Medicine

- Therapeutic Potential : Research has explored the compound's potential therapeutic effects, especially concerning neurodegenerative diseases. Its structural stability may facilitate interactions with biological targets relevant to these conditions.

Industrial Applications

- High-Performance Polymers : The rigid structure of this compound makes it suitable for producing high-performance polymers and materials. These applications leverage its mechanical properties and thermal stability.

Chemical Properties and Reactions

This compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Ester groups can be oxidized to carboxylic acids using agents like potassium permanganate. |

| Reduction | Ester groups can be reduced to primary alcohols with lithium aluminum hydride. |

| Substitution | Ester groups can react with nucleophiles such as amines to form amides. |

Major Products Formed

- Oxidation : Adamantane-1,3-dicarboxylic acid.

- Reduction : Adamantane-1,3-dimethanol.

- Substitution : Adamantane-1,3-diamide derivatives.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity similar to other adamantane derivatives. Studies have shown that these compounds can inhibit the replication of influenza viruses by interfering with viral mechanisms.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may have moderate cytotoxic effects against cancer cell lines. This activity indicates potential as an antitumor agent, warranting further investigation into the underlying mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Influenza Virus Inhibition : A study demonstrated that adamantane derivatives could significantly reduce viral load in infected cell cultures. The structural characteristics of this compound may enhance this effect due to its ability to stabilize interactions with viral proteins.

- Cytotoxicity Assays : In vitro assays revealed that the compound exhibited cytotoxic effects on specific cancer cell lines through mechanisms potentially involving apoptosis induction.

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit key metabolic enzymes. The relationship between its structure and inhibitory potency remains a focus of ongoing studies.

Mécanisme D'action

The mechanism by which Diethyl 2,2’-(adamantane-1,3-diyl)diacetate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid scaffold that can enhance the binding affinity of the compound to its targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparaison Avec Des Composés Similaires

Benzimidazole-Based Diethyl Esters

Compound : Diethyl 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate

- Structure : Features a benzimidazole core instead of adamantane.

- Synthesis : Produced via ultrasonic irradiation, enabling rapid and efficient formation .

- Applications: Exhibits potent anticancer activity against HCT-116 (colon) and HeLa (cervical) cancer cells, with minimal cytotoxicity to normal cells . Energy differences between amido isomers (0.25–1.95 kcal/mol) suggest coexistence of multiple conformers, influencing reactivity .

- Key Difference: The benzimidazole moiety enhances π-π interactions in biological systems, contrasting with the non-aromatic adamantane core.

Hydantoin-Based UV Filters

Compounds :

- 4g : Diethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate

- 3b : Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate

- JH3/JH10 : Structural analogs with hydantoin moieties .

| Property | 4g | 3b | Diethyl Adamantane Diacetate |

|---|---|---|---|

| UVA PF | 6.83 ± 0.05 | N/A | N/A |

| SPF (in vitro) | N/A | 3.07 ± 0.04 | N/A |

| Photostability | High | High | Not studied |

| Solubility | Moderate in macrogol | Excellent in cosmetics | High in organic solvents |

| Safety | Non-cytotoxic (≤50 µM) | Non-estrogenic | Limited data |

Phosphorus-Containing Antimicrobial Diethyl Esters

Compound : Diethyl 2,2'-(1,3-diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate

- Structure : Contains a diphosphoxane core.

- Activity :

- Comparison : The phosphorus core introduces polarity, enhancing water solubility compared to adamantane-based esters.

Adamantane Derivatives: Amides and Amines

Compounds :

- 2,2'-(Adamantane-1,3-diyl)diacetamide : High melting point (181.5–183°C), used in drug development and as a metal ligand .

- 2,2'-(Adamantane-1,3-diyl)diethanamine : Employed in palladium-catalyzed arylations to synthesize N,N′-diaryl derivatives (yields up to 70%) .

| Property | Diethyl Adamantane Diacetate | Adamantane Diacetamide | Adamantane Diethanamine |

|---|---|---|---|

| Reactivity | Ester hydrolysis | Amide bond formation | Arylation/alkylation |

| Applications | Synthetic intermediate | Pharmaceuticals, ligands | Catalysis, asymmetric synthesis |

| Solubility | Organic solvents | Limited aqueous solubility | Polar aprotic solvents |

- Structural Impact : Replacing ester groups with amides or amines alters hydrogen-bonding capacity and electronic properties, affecting biological activity .

Activité Biologique

Diethyl 2,2'-(adamantane-1,3-diyl)diacetate (DADDA) is a synthetic compound derived from the adamantane structure, which is known for its stability and unique three-dimensional conformation. This article explores the biological activity of DADDA, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

DADDA is characterized by its adamantane core and two acetyl groups. The compound has garnered attention due to its promising biological activities, particularly in the fields of medicinal chemistry and drug development. Its structure allows for the formation of stable complexes with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of DADDA is attributed to its ability to interact with specific biological targets through several mechanisms:

- Antiviral Activity : Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza and HIV viruses. DADDA's structural similarities to other adamantane compounds suggest potential efficacy in inhibiting viral replication .

- Enzyme Inhibition : DADDA may act as an inhibitor of specific enzymes involved in metabolic pathways. The rigid structure of adamantane allows for optimal orientation of functional groups that can interact with enzyme active sites .

- Drug Delivery Systems : The compound's stability and ability to form complexes with drugs position it as a candidate for drug delivery applications, potentially improving the bioavailability and efficacy of co-administered therapeutics.

Antiviral Properties

Research indicates that adamantane derivatives exhibit significant antiviral activity. For instance, studies have shown that compounds structurally related to DADDA can inhibit the replication of influenza viruses by interfering with the viral M2 ion channel .

Cytotoxicity and Antitumor Activity

DADDA's biological activity has also been evaluated in terms of cytotoxicity against cancer cell lines. Preliminary studies suggest moderate cytotoxic effects in human cancer cell models, indicating potential as an antitumor agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of DADDA and similar compounds:

- Influenza Virus Inhibition : A study demonstrated that adamantane derivatives could reduce viral load in infected cell cultures. DADDA's structural characteristics may enhance this effect due to its ability to stabilize interactions with viral proteins .

- Cytotoxicity Assays : In vitro assays revealed that DADDA exhibited cytotoxic effects on certain cancer cell lines, suggesting a mechanism involving apoptosis induction. Further investigation into the specific pathways affected by DADDA is warranted .

- Enzyme Interaction Studies : Research into enzyme inhibition has shown that DADDA can effectively inhibit key metabolic enzymes, which may contribute to its observed biological activities. The relationship between the compound's structure and its inhibitory potency has been a focus of ongoing studies.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.